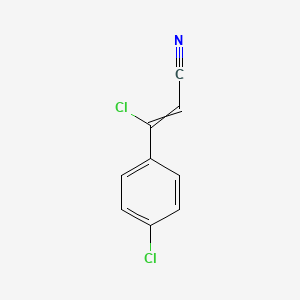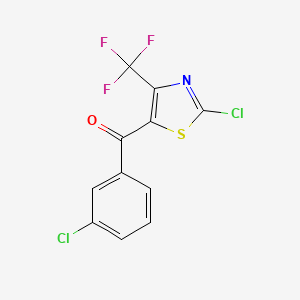![molecular formula C13H15NO2 B12448154 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde CAS No. 93290-93-8](/img/structure/B12448154.png)
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.264 g/mol . This compound features a piperidine ring attached to a phenyl group, which is further connected to an oxoacetaldehyde moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde typically involves the reaction of 4-(1-piperidyl)benzaldehyde with an oxidizing agent. One common method is the oxidation of 4-(1-piperidyl)benzaldehyde using potassium permanganate (KMnO4) in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The compound’s oxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the piperidine ring may interact with receptor sites, modulating biological responses .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-[4-(1-pyrrolidinyl)phenyl]acetaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-Oxo-2-[4-(1-morpholinyl)phenyl]acetaldehyde: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. The piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Número CAS |
93290-93-8 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
2-oxo-2-(4-piperidin-1-ylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H15NO2/c15-10-13(16)11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2 |
Clave InChI |
HDMZBJYHHWVFQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-3H,4aH,5H,6H,8H-pyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12448078.png)
![2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-4-carbohydrazide](/img/structure/B12448084.png)
![5,7-dibromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12448098.png)

![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)
![N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B12448118.png)
![4-{[4-(4-carbamoylphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide](/img/structure/B12448119.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)

![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)

